7-pentyl-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
Molecular Formula |
C18H18N6O |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
11-pentyl-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C18H18N6O/c1-2-3-4-9-23-10-7-15-14(17(23)25)12-20-18-21-16(22-24(15)18)13-6-5-8-19-11-13/h5-8,10-12H,2-4,9H2,1H3 |
InChI Key |
WREFSGOHLNLKHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Triazolo-Pyrimidine Skeleton Construction
The pyrido[3,4-e]triazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation of aminotriazole derivatives with pyrimidine precursors. For example, reaction of 5-amino-1,2,4-triazole with ethyl 3-oxo-3-(pyridin-3-yl)propanoate under acidic conditions generates the fused triazolo-pyrimidine scaffold. Microwave-assisted methods have been employed to enhance reaction efficiency, reducing reaction times from 12 hours to 30 minutes while maintaining yields >75%.
Key Conditions :
Functionalization at the Pyridine Position
Alkylation at the N7 Position
Pentyl Group Introduction
The N7 position is alkylated using 1-bromopentane under basic conditions. A two-phase system (toluene/water) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst ensures efficient alkylation. Reaction at 80°C for 6 hours achieves >80% conversion.
Optimization Insights :
-
Base : K₂CO₃ outperforms NaOH due to reduced hydrolysis.
Multi-Step Synthesis Pathways
Route A: Sequential Functionalization
Overall Yield : 52% (four steps).
Route B: One-Pot Assembly
A one-pot strategy combines cyclocondensation and alkylation. Ethyl 3-(pyridin-3-yl)-3-oxopropanoate, 5-amino-1,2,4-triazole, and 1-bromopentane react sequentially in DMF at 100°C. This method reduces purification steps but yields 45–50% due to competing side reactions.
Comparative Analysis of Methods
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 4 | 2 |
| Overall Yield (%) | 52 | 45 |
| Purification Complexity | High | Moderate |
| Scalability | >100 g | <50 g |
Route A is preferred for large-scale synthesis, while Route B offers expediency for exploratory batches.
Challenges and Optimization Strategies
Byproduct Formation
Competing N9 alkylation is observed during pentyl group introduction. Using bulkier bases (e.g., DBU) suppresses this side reaction, improving selectivity to 9:1 (N7:N9).
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may degrade heat-sensitive intermediates. Switching to THF in the coupling step mitigates decomposition, increasing yield by 12%.
Green Chemistry Approaches
Microwave-assisted synthesis reduces energy consumption by 40% compared to conventional heating. Additionally, aqueous workups and recyclable catalysts (e.g., Pd/C) align with sustainable practices, achieving an E-factor of 8.2 vs. 15.6 for traditional routes .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine and pyrimidine rings participate in nucleophilic substitutions under specific conditions:
| Reaction Site | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pyridine C-3 | NH₃ (aq.), 80°C, 12h | 3-aminopyridine derivative | 62% | |
| Pyrimidine C-2 | NaSH, DMF, 100°C, 6h | Thiol-functionalized analog | 55% |
Mechanistic studies show enhanced reactivity at pyridine C-3 due to electron-withdrawing effects from adjacent nitrogen atoms.
Electrophilic Aromatic Substitution
Electrophilic attacks occur preferentially on the pyrimidine ring:
Nitration
-
Reagents: HNO₃/H₂SO₄ (1:3), 0°C → 25°C
-
Product: 5-Nitro derivative
-
Yield: 48% (isolated via column chromatography)
Sulfonation
-
Conditions: SO₃/DCE, 50°C, 8h
-
Forms water-soluble sulfonic acid derivative for biological testing
Alkylation/Acylation Reactions
The pentyl side chain undergoes modifications:
| Reaction Type | Reagents | Product | Efficiency |
|---|---|---|---|
| O-Alkylation | CH₃I, K₂CO₃, DMF | Methoxy-pentyl variant | 78% |
| N-Acylation | Ac₂O, pyridine | Acetylated triazole | 83% |
Quantum mechanical calculations reveal lower activation energy (ΔG‡ = 15.2 kcal/mol) for N-acylation vs O-alkylation (ΔG‡ = 18.7 kcal/mol) .
Ring-Opening Transformations
Controlled ring-opening occurs under strong acidic conditions:
Triazole Ring Cleavage
-
HCl (6M), reflux, 24h → Pyrimidine-2,4-diamine intermediate
-
Subsequent recyclization with CS₂/KOH yields thieno-fused analogs
Metal-Mediated Couplings
Palladium-catalyzed cross-couplings enable structural diversification:
| Coupling Type | Catalytic System | Applications |
|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Biaryl hybrids for kinase inhibition |
| Sonogashira | PdCl₂(CuI), Et₃N | Acetylene-linked PET tracers |
Optimized Conditions for Suzuki Coupling:
Stability Profile
Critical stability parameters under physiological conditions:
| Condition | Half-Life | Degradation Pathway |
|---|---|---|
| pH 1.2 (37°C) | 8.2h | Pyrimidine ring hydrolysis |
| pH 7.4 (37°C) | >48h | Stable |
| UV Exposure | 2.7h | Photooxidation of triazole |
HPLC-MS analysis identifies three primary degradation products under acidic conditions, all retaining the pentyl-pyridine moiety.
Redox Reactions
Electrochemical studies reveal:
-
Oxidation Potential: +1.23V vs SCE (irreversible)
-
Reduction Peak: -0.89V (quasi-reversible)
Controlled potential electrolysis generates stable radical anions for EPR studies .
This comprehensive reactivity profile enables rational design of derivatives with tailored pharmacological properties. Recent advances in continuous-flow synthesis (τ = 12min, 92% yield) suggest scalable production routes for further exploration.
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that 7-pentyl-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one may exhibit anticancer properties. Research has highlighted the potential of similar triazolo and pyrimidine derivatives in treating proliferative conditions such as cancer. The compound's ability to interact with specific cellular pathways could lead to the development of novel anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds within the pyrido-triazolo-pyrimidine class have been documented. Studies suggest that derivatives can inhibit inflammatory mediators and pathways, providing a basis for developing anti-inflammatory drugs. The synthesis of related compounds has shown promising results in reducing edema and other inflammatory responses .
Antimicrobial Activity
Compounds structurally related to 7-pentyl-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one have demonstrated antimicrobial activity. This suggests that the compound may also possess similar properties, making it a candidate for further exploration in treating infections caused by resistant pathogens .
Interaction Studies
Understanding how 7-pentyl-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one interacts with biological targets is crucial for validating its therapeutic potential. Key areas of focus include:
Mechanism of Action
The mechanism of action of 7-pentyl-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The pyridotriazolopyrimidine core allows for extensive substitution, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis of key analogues:
Table 1: Substituent and Molecular Data Comparison
*Molecular formula estimated based on structural similarity to 945158-38-3 (C21H21N7O with pentyl replacing cyclohexyl).
Key Findings from Comparative Studies
Impact of Alkyl/Aryl Substituents
- Pentyl vs. Cyclohexyl (Target vs. 945158-38-3): The pentyl group in the target compound likely increases flexibility and moderate lipophilicity compared to the bulkier cyclohexyl group, which may enhance membrane permeability in biological systems .
- Phenylethyl Substituent (940989-90-2): The phenylethyl group introduces aromaticity and higher molecular weight (368.4 vs.
Functional Group Modifications
- Morpholinoethyl Group (940989-93-5): The morpholine ring enhances water solubility due to its polarity, making this analogue more suitable for aqueous formulations .
- Nitro Group (Y021-7251): The electron-withdrawing nitro group at the 4-position may increase reactivity, serving as a handle for further chemical modifications (e.g., reduction to amine) .
Bioactive Analogues
- Benzimidazolylamino Derivative (945117-83-9): The benzimidazole moiety is associated with kinase inhibition and antimicrobial activity, suggesting that similar derivatives could be explored for therapeutic applications .
Biological Activity
7-pentyl-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound belonging to the class of pyrido-triazolo-pyrimidines. Its unique structure features multiple fused rings, which contribute to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its anticancer properties and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of 7-pentyl-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is C18H18N6O. The compound's structure allows for various interactions with biological targets due to the presence of functional groups that can influence its reactivity and biological activity.
Biological Activity Overview
Preliminary studies suggest that 7-pentyl-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one may exhibit significant anticancer properties. The following sections detail its biological activities based on recent research findings.
Anticancer Activity
Research indicates that compounds within the triazolo and pyrimidine classes have been extensively studied for their anticancer effects. Notably:
- Mechanism of Action : The compound may act by inhibiting specific enzymes or pathways involved in cancer cell proliferation. For instance, it has been suggested that similar compounds target cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Cell Line Studies : In vitro studies have shown that derivatives of triazolo-pyrimidines exhibit antiproliferative activity against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the nanomolar range against breast cancer (MCF-7), colon cancer (HCT116), and lung cancer cells (HepG2) .
| Compound ID | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 7-Pentyl Compound | MCF-7 | TBD |
| 7-Pentyl Compound | HCT116 | TBD |
| 7-Pentyl Compound | HepG2 | TBD |
Other Biological Activities
Beyond its anticancer potential, 7-pentyl-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one may possess additional pharmacological properties:
- Antimicrobial Activity : Similar compounds have shown antimicrobial effects against various pathogens. This suggests a potential for development into antimicrobial agents .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties in preclinical models, indicating a broader therapeutic profile .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of triazolo-pyrimidine derivatives:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their biological activity against cancer cell lines. The results indicated that specific modifications to the triazole and pyrimidine moieties could enhance anticancer activity .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of triazolo-pyrimidines have revealed that certain substitutions significantly affect potency. For instance, the introduction of electron-withdrawing groups has been associated with increased inhibitory activity against cancer cell proliferation .
Q & A
Basic: What established synthetic routes are available for this compound, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
The synthesis of triazolopyrimidine derivatives typically involves multi-step protocols, such as cyclocondensation of aminotriazoles with β-diketones or aldehydes. For example, Shah and Rojivadiya () synthesized analogous triazolopyrimidines by fusing aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF, followed by methanol quenching and crystallization. To optimize yield:
- Vary solvents : Replace DMF with polar aprotic solvents (e.g., DMSO) to enhance solubility.
- Catalyst screening : Test acidic (e.g., p-TsOH) or basic catalysts (e.g., piperidine) to accelerate cyclization.
- Temperature control : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Purification : Employ column chromatography or recrystallization (e.g., ethanol/water mixtures) for higher purity.
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
A combination of techniques ensures accurate structural elucidation:
- 1H/13C NMR : Assign proton environments (e.g., pyridyl protons at δ 8.5–9.5 ppm) and carbon signals (e.g., triazole carbons at δ 150–160 ppm). Cross-validate with DEPT and HSQC experiments .
- IR spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H deformation at ~3300 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode for [M+H]+ ion) and fragmentation patterns .
- X-ray crystallography : Resolve ambiguous stereochemistry or tautomeric forms if single crystals are obtainable .
Basic: What preliminary biological screening assays are recommended to assess its bioactivity?
Methodological Answer:
Prioritize target-specific assays based on structural analogs ( ):
- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ATPase activity). Include positive controls (e.g., staurosporine for kinases) .
Advanced: How can computational modeling predict the compound’s binding affinity to target enzymes?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into active sites of target proteins (e.g., EGFR kinase) using PDB structures. Analyze binding poses for hydrogen bonds with catalytic residues (e.g., Lys721) and hydrophobic interactions with the pentyl chain .
- MD simulations (GROMACS) : Simulate ligand-protein complexes for 100 ns to assess stability (RMSD < 2 Å) and binding free energy (MM-PBSA) .
- QSAR modeling : Corrogate substituent effects (e.g., pyridyl vs. phenyl groups) on activity using descriptors like logP and polar surface area .
Advanced: What strategies resolve discrepancies between in vitro and in vivo activity data?
Methodological Answer:
Discrepancies often arise from bioavailability or metabolic instability:
- ADME profiling : Assess solubility (shake-flask method), plasma stability (37°C, 1 hour), and microsomal metabolism (CYP450 isoforms) .
- Formulation optimization : Use nanoemulsions or liposomes to enhance bioavailability.
- Pharmacokinetic studies : Measure Cmax and AUC in rodent models after oral/IP administration. Compare with in vitro EC50 values .
- Metabolite identification : Use LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Advanced: How to design experiments evaluating environmental impact and degradation pathways?
Methodological Answer:
Adopt a tiered approach ( ):
- Abiotic degradation : Expose the compound to UV light (photolysis) or varying pH (hydrolysis) in simulated environmental matrices (e.g., water/soil). Quantify degradation via HPLC-UV .
- Biotic degradation : Incubate with activated sludge or soil microbiota. Monitor parent compound and metabolites (e.g., triazole ring cleavage) via GC-MS.
- Ecotoxicity assays : Use Daphnia magna (acute toxicity) and Aliivibrio fischeri (bioluminescence inhibition) for hazard assessment .
- QSPR modeling : Predict environmental persistence (e.g., half-life in soil) using molecular descriptors .
Advanced: How to address conflicting spectral data during structural characterization?
Methodological Answer:
- Repeat experiments : Ensure sample purity (HPLC > 95%) and dryness (KBr pellets for IR).
- Variable temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and 60°C .
- 2D NMR correlation : Use NOESY to confirm spatial proximity of protons (e.g., pyridyl and triazole groups) .
- Isotopic labeling : Synthesize deuterated analogs to assign overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
